(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone
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Overview
Description
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone is a complex organic compound that features a benzo[d]thiazole ring, a piperazine ring, and a phenyl group
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound can be used to study the interactions of benzo[d]thiazole derivatives with various biological targets, such as enzymes and receptors.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Future Directions
The future directions for this compound could involve further exploration of its biological activities. Benzothiazole derivatives have shown potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, this compound could be studied for similar potential applications.
Mechanism of Action
Target of Action
The primary targets of this compound appear to be the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in the inflammatory response .
Result of Action
The inhibition of COX-1 and COX-2 by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, providing potential therapeutic benefits in conditions characterized by excessive inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 4-methyl-2-aminothiophenol with chloroacetyl chloride under acidic conditions to form 5-chloro-4-methylbenzo[d]thiazole.
Piperazine Derivative Formation: The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl derivative.
Coupling with Phenylmethanone: Finally, the piperazinyl derivative is coupled with phenylmethanone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, potentially converting it to an alcohol.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Chlorophenyl)piperazin-1-yl)(phenyl)methanone
- (4-(5-Bromo-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone
- (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methylphenyl)methanone
Uniqueness
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzo[d]thiazole ring enhances its potential for biological activity, while the piperazine ring improves its pharmacokinetic properties. The phenylmethanone moiety adds to the compound’s overall stability and reactivity, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-15(20)7-8-16-17(13)21-19(25-16)23-11-9-22(10-12-23)18(24)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXPOXWKDGMKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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